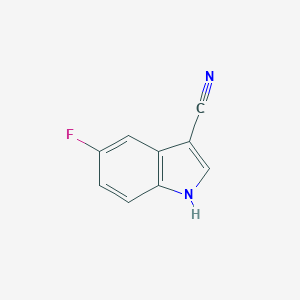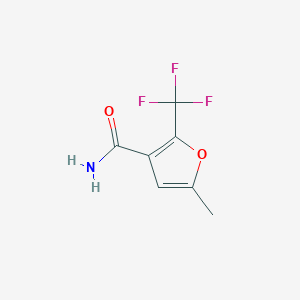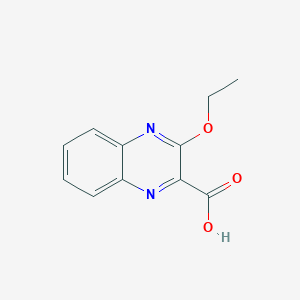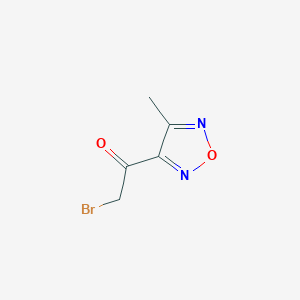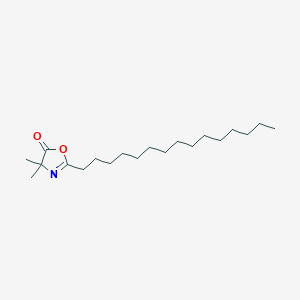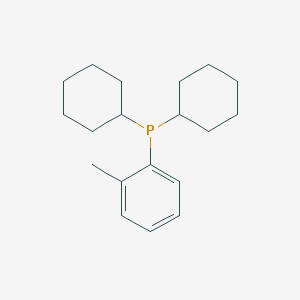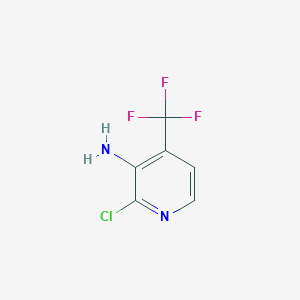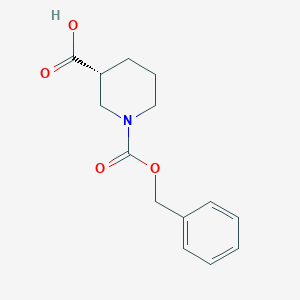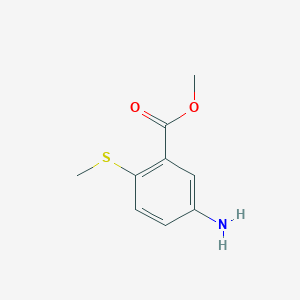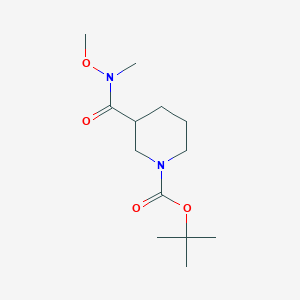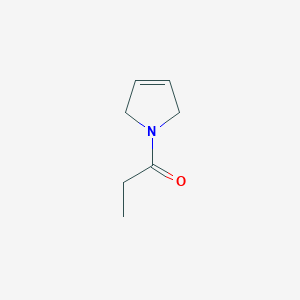
1-(2,5-Dihydropyrrol-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dihydropyrrol-1-yl)propan-1-one, also known as 1,3-DHP, is a synthetic compound that has been widely used in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and has been used in various applications, including neuroscience, pharmacology, and medicinal chemistry.
作用机制
The mechanism of action of 1-(2,5-Dihydropyrrol-1-yl)propan-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory effects, which can protect against oxidative stress and inflammation. It has also been shown to have neuroprotective effects, which can protect against neurodegenerative diseases. In addition, it has been shown to have anti-cancer effects, which can inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 1-(2,5-Dihydropyrrol-1-yl)propan-1-one in lab experiments is its wide range of biological activities, which can be useful for studying various diseases and biological processes. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(2,5-Dihydropyrrol-1-yl)propan-1-one. One area of research is the development of new synthetic methods for this compound, which can improve its efficiency and reduce its toxicity. Another area of research is the investigation of its potential therapeutic effects in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in the body.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. It has a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. It has also been shown to have potential therapeutic effects in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Although there are limitations to its use in certain experiments, its potential benefits make it a valuable tool for scientific research.
合成方法
The synthesis of 1-(2,5-Dihydropyrrol-1-yl)propan-1-one involves the condensation of 1,3-diketones with primary amines. The most commonly used method for synthesizing this compound is the Hantzsch synthesis, which involves the reaction of ethyl acetoacetate, formaldehyde, and primary amines in the presence of a catalyst. Other methods, such as the Biginelli reaction and the Gewald reaction, have also been used for synthesizing this compound.
科学研究应用
1-(2,5-Dihydropyrrol-1-yl)propan-1-one has been extensively used in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. It has also been shown to have potential therapeutic effects in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
属性
CAS 编号 |
178483-02-8 |
|---|---|
分子式 |
C7H11NO |
分子量 |
125.17 g/mol |
IUPAC 名称 |
1-(2,5-dihydropyrrol-1-yl)propan-1-one |
InChI |
InChI=1S/C7H11NO/c1-2-7(9)8-5-3-4-6-8/h3-4H,2,5-6H2,1H3 |
InChI 键 |
ROZBIAVNXJZNHW-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CC=CC1 |
规范 SMILES |
CCC(=O)N1CC=CC1 |
同义词 |
1H-Pyrrole,2,5-dihydro-1-(1-oxopropyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide](/img/structure/B69436.png)
![N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline](/img/structure/B69440.png)
![[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B69441.png)
